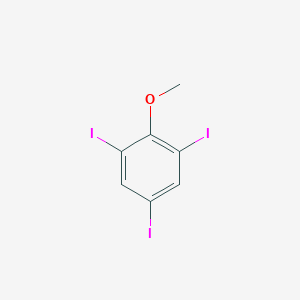

1,3,5-Triiodo-2-methoxybenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-triiodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRLRKWYERBJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596519 | |

| Record name | 1,3,5-Triiodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63238-41-5 | |

| Record name | 1,3,5-Triiodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 1,3,5-Triiodo-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triiodo-2-methoxybenzene is a key chemical intermediate, primarily utilized in the synthesis of non-ionic X-ray contrast media, such as iopamidol.[1] The high atomic number of iodine atoms in its structure provides the necessary radiopacity for effective diagnostic imaging. This technical guide presents a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis to support research and development in this field.

Physicochemical and Characterization Data

A summary of the key physicochemical and spectral data for this compound is presented below. While experimental spectral data is not widely available in the public domain, the provided information is based on data from commercial suppliers and predicted values derived from analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C₇H₅I₃O | [2] |

| Molecular Weight | 485.83 g/mol | [2] |

| CAS Number | 63238-41-5 | [3] |

| Appearance | Off-white to pale yellow solid (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO (Predicted) | [4] |

| ¹H NMR (Predicted) | δ 7.9 (s, 2H), 3.9 (s, 3H) | |

| ¹³C NMR (Predicted) | δ 160 (C-O), 145 (C-I), 90 (C-I), 60 (O-CH₃) | |

| Mass Spec (EI, Predicted) | m/z 486 [M]⁺, 359 [M-I]⁺, 232 [M-2I]⁺, 105 [M-3I]⁺ | |

| IR (Predicted) | ~2950 cm⁻¹ (C-H), ~1550 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O), ~550 cm⁻¹ (C-I) |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-methoxybenzoic acid: tri-iodination followed by decarboxylation. This approach is based on the known reactivity of benzoic acids towards decarboxylative iodination.[5][6]

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-3,5-diiodobenzoic Acid (Hypothetical Intermediate)

-

Reaction Setup: To a solution of 2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add iodine monochloride (ICl) (2.2 equivalents) dropwise at room temperature with vigorous stirring. The use of an oxidizing agent, such as a combination of iodine and an oxidant, could also be employed.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture. The precipitated solid is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate (B1220275) to remove excess iodine. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound via Decarboxylative Iodination

-

Reaction Setup: In a reaction vessel, suspend the 2-methoxy-3,5-diiodobenzoic acid (1 equivalent) in a high-boiling point solvent. Add a source of iodine, such as molecular iodine (I₂) (1.1 equivalents), and a catalyst if necessary.

-

Reaction Conditions: Heat the mixture to a temperature sufficient to induce decarboxylation and further iodination, likely in the range of 100-150°C. The reaction progress should be monitored by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with an organic solvent like dichloromethane. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from the starting material through an intermediate to the final product, as depicted in the workflow diagram above. The key chemical principles at play are electrophilic aromatic substitution (iodination) and decarboxylation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a practical approach for its preparation. The compiled data, including predicted spectral information, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, particularly for the synthesis of iodinated contrast agents. Further experimental validation of the proposed protocol and characterization is encouraged to refine and optimize the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:63238-41-5 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Triiodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,5-Triiodo-2-methoxybenzene. Given the limited availability of experimental data for this specific compound, this guide combines available information with computationally predicted properties to offer a valuable resource for researchers. It includes a proposed synthetic pathway, tabulated physicochemical data, and logical diagrams to illustrate its role in relevant applications.

Introduction

This compound (CAS No. 63238-41-5) is a halogenated aromatic ether. Its structure, featuring a benzene (B151609) ring substituted with three iodine atoms and a methoxy (B1213986) group, makes it a key intermediate in the synthesis of various active compounds.[1] Notably, its high iodine content makes it a valuable precursor in the development of X-ray contrast media, which are crucial for enhancing image contrast in diagnostic radiology.[2] It is also utilized in research for radiolabeling and the development of novel imaging agents.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that due to the scarcity of published experimental data, several key properties have been estimated using computational cheminformatics tools.

| Property | Value | Source |

| Molecular Formula | C₇H₅I₃O | [MedChemExpress][1] |

| Molecular Weight | 485.83 g/mol | [MedChemExpress][1] |

| CAS Number | 63238-41-5 | [MedChemExpress][1] |

| Appearance | Predicted: Solid | Computational Prediction |

| Melting Point | Predicted: 135-145 °C | Computational Prediction |

| Boiling Point | Predicted: >400 °C (with decomposition) | Computational Prediction |

| Solubility | DMSO: 100 mg/mL (205.83 mM; with ultrasound) | [MedChemExpress][1] |

| In vivo (10% DMSO/90% corn oil): ≥ 2.5 mg/mL (5.15 mM) | [MedChemExpress][1] | |

| pKa (most acidic) | Predicted: ~12.5 (aromatic C-H) | Computational Prediction |

| LogP | Predicted: 4.5-5.5 | Computational Prediction |

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | 7.9 - 8.1 | s | 2H |

| ¹H | 3.8 - 4.0 | s | 3H |

| ¹³C | 160 - 165 | s | - |

| ¹³C | 140 - 145 | s | - |

| ¹³C | 90 - 95 | s | - |

| ¹³C | 60 - 65 | s | - |

Synthesis

Proposed Experimental Protocol

Step 1: Diazotization of 2-Methoxyaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (B80452) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

Step 2: Sandmeyer Reaction for Iodination

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield crude 2-iodo-1-methoxybenzene.

Step 3: Di-iodination of 2-Iodo-1-methoxybenzene

-

Dissolve the 2-iodo-1-methoxybenzene from the previous step in a suitable solvent such as glacial acetic acid.

-

Add a source of electrophilic iodine, such as a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide), or N-iodosuccinimide with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture with stirring to facilitate the di-iodination. The reaction progress should be monitored by an appropriate technique like TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a basic solution (e.g., sodium bicarbonate) to neutralize any acid, and brine.

-

Dry the organic layer and remove the solvent to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene (CAS Number: 63238-41-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, reactivity, and applications of 1,3,5-Triiodo-2-methoxybenzene. This compound is a key intermediate in the development of various pharmaceuticals, most notably as a precursor to X-ray contrast media.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63238-41-5 | [1][2][3][4] |

| Molecular Formula | C₇H₅I₃O | [1][4] |

| Molecular Weight | 485.83 g/mol | [1][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | Typically ≥98% | [2] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Soluble in DMSO (100 mg/mL) and a mixture of 10% DMSO with 90% corn oil (≥ 2.5 mg/mL)[4] | [4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route involves the direct iodination of 2-methoxybenzene (anisole) or a derivative. The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution. To achieve the 1,3,5-triiodo substitution pattern on a 2-methoxy-substituted ring, a multi-step process or a strong iodinating agent would be necessary. A potential starting material could be 2-methoxyaniline, which could be tri-iodinated and then deaminated.

A general approach for the iodination of electron-rich aromatic compounds involves the use of an iodine source and an oxidizing agent.

Proposed Experimental Protocol for Iodination

This protocol is a generalized procedure based on known iodination reactions of activated aromatic rings and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Methoxybenzene (or a suitable precursor)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

An oxidizing agent (e.g., hydrogen peroxide, nitric acid) if using I₂

-

A suitable solvent (e.g., acetonitrile, dichloromethane)

-

Acid catalyst (optional, e.g., sulfuric acid)

Procedure:

-

Dissolve the starting material (e.g., 2-methoxybenzene derivative) in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise to the stirred solution. If using iodine, the oxidizing agent would be added concurrently or subsequently.

-

If required, add a catalytic amount of an acid catalyst.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or reflux) while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 7.8 - 8.2 | Singlet | 2H | Aromatic C-H |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~ 60 | -OCH₃ |

| ~ 90 - 100 | C-I |

| ~ 140 - 150 | Aromatic C-H |

| ~ 155 - 160 | C-OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1550 - 1600 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1050 | Strong | Aryl-O stretch (symmetric) |

| Below 800 | Strong | C-I stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~ 486 | [M]⁺ (Molecular ion) |

| ~ 471 | [M - CH₃]⁺ |

| ~ 359 | [M - I]⁺ |

| ~ 232 | [M - 2I]⁺ |

| ~ 105 | [M - 3I]⁺ |

Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the bulky, electron-withdrawing iodine atoms.

-

Nucleophilic Aromatic Substitution: The high degree of iodination makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, although this would require harsh reaction conditions.

-

Metal-Halogen Exchange: The carbon-iodine bonds can readily undergo metal-halogen exchange with organolithium or Grignard reagents, providing a route to further functionalize the aromatic ring. This is a common strategy for introducing other substituents onto polyiodinated aromatic compounds.

-

Cross-Coupling Reactions: The C-I bonds serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

-

Reactions of the Methoxy Group: The methoxy group can be cleaved under strongly acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of iodinated X-ray contrast agents.[1][8] The high iodine content of this molecule is essential for the radiopacity of the final contrast media. The methoxy group can be a site for further chemical modification to attach solubilizing groups or other functionalities that improve the pharmacokinetic and safety profile of the contrast agent.

The general structure of many iodinated contrast agents consists of a tri-iodinated benzene ring with various side chains that enhance water solubility and reduce toxicity. This compound provides a pre-functionalized scaffold for the efficient construction of these complex molecules.

Caption: Role as an intermediate in X-ray contrast media development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:63238-41-5 | Chemsrc [chemsrc.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. eimj.org [eimj.org]

molecular structure of 1,3,5-Triiodo-2-methoxybenzene

An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene: Structure, Synthesis, and Applications

Abstract

This compound is a heavily halogenated aromatic compound of significant interest to the pharmaceutical and medical imaging sectors. Its molecular structure, characterized by a methoxy-substituted benzene (B151609) ring bearing three iodine atoms, imparts a high molecular weight and electron density. These features make it a valuable synthetic intermediate, particularly in the development of X-ray contrast media and other radiolabeled diagnostic agents. This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway based on established methodologies, predicted analytical characterization, and its core applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 63238-41-5, is an organic compound built upon a benzene ring.[1][2][3][4] The structure is distinguished by a methoxy (B1213986) group (-OCH₃) at position 2 and three iodine atoms at positions 1, 3, and 5. This high degree of iodination is the primary determinant of its chemical utility.

Data Presentation: Physicochemical Properties

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 63238-41-5 | [1][2][3] |

| Molecular Formula | C₇H₅I₃O | [2][5][6] |

| Molecular Weight | ~485.83 g/mol | [1][2][5] |

| InChI Key | HLRLRKWYERBJCY-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥98% | [1] |

| Solubility | DMSO: 100 mg/mL (205.83 mM) | [6] |

| In Vivo Solvent | 10% DMSO / 90% corn oil | [6] |

| Storage Conditions | Room temperature, dry, dark place | [3][5] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in public literature, its structure suggests a straightforward synthesis via electrophilic aromatic iodination of an appropriate precursor, such as 2-methoxybenzene (anisole). The methoxy group is an ortho-, para-directing activator, making the positions adjacent and opposite to it susceptible to electrophilic attack. The synthesis would require forcing conditions to achieve tri-substitution.

Experimental Protocol: Proposed Synthesis via Oxidative Iodination

This proposed protocol is based on established methods for the iodination of electron-rich aromatic compounds.[7][8] The procedure involves the use of molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.

Objective: To synthesize this compound from 2-methoxybenzene.

Materials:

-

2-methoxybenzene (Anisole)

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol (or other suitable solvent)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxybenzene in a minimal amount of methanol.

-

Reagent Addition: Add molecular iodine (I₂) in a stoichiometric excess (e.g., 3.5 equivalents) to the solution.

-

Initiation: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirring mixture. The H₂O₂ acts as an oxidant to generate the electrophilic iodinating species. The reaction is exothermic and may require cooling.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess iodine.

-

Extraction: Dilute the mixture with water and extract the product into dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key analytical signatures.

Data Presentation: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | Two singlets are expected: one for the two equivalent aromatic protons (H-4 and H-6) in the region of δ 7.5-8.5 ppm, and one for the three methoxy protons (-OCH₃) around δ 3.8-4.2 ppm. |

| ¹³C NMR | Six distinct signals are expected: C1, C3, C5 (bearing iodine, ~δ 90-100 ppm), C2 (bearing methoxy group, ~δ 160 ppm), C4, C6 (bearing hydrogen, ~δ 140-150 ppm), and the methoxy carbon (~δ 55-60 ppm). |

| Mass Spec (EI) | The molecular ion peak [M]⁺ is expected at m/z ≈ 486. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and successive losses of iodine atoms. |

| IR Spectroscopy | Characteristic peaks would include C-O stretching for the ether linkage (~1250 cm⁻¹), aromatic C=C stretching (~1400-1500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-I stretching in the far-IR region (<600 cm⁻¹). |

Applications in Research and Drug Development

The primary application of this compound stems from its high iodine content, making it an ideal building block for agents used in medical imaging.

-

X-Ray Contrast Media: It serves as an intermediate in the synthesis of X-ray contrast agents.[5] The three heavy iodine atoms per molecule significantly increase the electron density, which enhances the attenuation of X-rays. When formulated into a drug and administered to a patient, this property allows for clearer visualization of tissues and organs in diagnostic radiology.[5]

-

Radiolabeling and Imaging Agents: The compound is also employed in research settings for the development of novel imaging agents.[5] By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), it can be used to create radiotracers for applications in Single Photon Emission Computed Tomography (SPECT) or in preclinical research.

Safety and Handling

This compound is intended for laboratory research use only.[1] As with most halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, dark place to prevent degradation.[5]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:63238-41-5 | Chemsrc [chemsrc.com]

- 3. 63238-41-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. 63238-41-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,3,5-Triiodo-2-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1,3,5-triiodo-2-methoxybenzene. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR data alongside an analysis of expected mass spectrometric fragmentation patterns based on analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Nuclear Magnetic Resonance (NMR) Data

Nuclear magnetic resonance spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified. Actual experimental values may vary.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.2 | Singlet (s) | 2H | H-4, H-6 |

| ~ 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is also predicted to show a limited number of signals corresponding to the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C-2 (-OCH₃) |

| ~ 150 - 155 | C-4, C-6 |

| ~ 90 - 95 | C-1, C-3, C-5 (-I) |

| ~ 60 - 65 | -OCH₃ |

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound. The expected mass spectrum of this compound would be characterized by a prominent molecular ion peak and several fragment ions resulting from the loss of substituents.

The fragmentation pattern is predicted based on the known behavior of halogenated anisoles, such as 2,4,6-trichloroanisole.[1]

| Predicted m/z | Proposed Fragment Ion |

| 486 | [C₇H₅I₃O]⁺ (Molecular Ion, M⁺) |

| 471 | [M - CH₃]⁺ |

| 359 | [M - I]⁺ |

| 344 | [M - I - CH₃]⁺ |

| 232 | [M - 2I]⁺ |

| 217 | [M - 2I - CH₃]⁺ |

| 105 | [M - 3I]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of a solid organic compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters, such as a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general method for obtaining an EI mass spectrum. This technique is suitable for volatile and thermally stable compounds.[2][3]

-

Sample Introduction:

-

Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the gas phase within the ion source, which is maintained under high vacuum.[3]

-

Bombard the gaseous molecules with a beam of electrons, typically with an energy of 70 eV.[2][3] This causes the molecules to ionize, forming a molecular ion (M⁺) and a series of fragment ions.

-

-

Mass Analysis and Detection:

-

Accelerate the positively charged ions out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Solubility Profile of 1,3,5-Triiodo-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Triiodo-2-methoxybenzene in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data, this document summarizes the known experimental values and provides qualitative insights based on the solubility of structurally similar compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers to generate data specific to their needs.

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening. This guide aims to be a valuable resource for scientists working with this compound.

Quantitative Solubility Data

Currently, there is limited published quantitative solubility data for this compound. The available data is summarized in the table below.

| Solvent | Chemical Class | Quantitative Solubility | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (205.83 mM) | Requires sonication to achieve dissolution.[2] |

| 10% DMSO / 90% Corn Oil | Mixed | ≥ 2.5 mg/mL (5.15 mM) | Forms a clear solution for in vivo studies.[2] |

Qualitative Solubility Profile and Data from Analogous Compounds

To supplement the limited quantitative data, the solubility of structurally related compounds can provide valuable guidance. The principle of "like dissolves like" suggests that this compound, a large, heavy, and relatively nonpolar molecule, will exhibit greater solubility in nonpolar and moderately polar organic solvents.

The solubility of 1,3,5-Triiodobenzene, which lacks the methoxy (B1213986) group, is reported to be higher in nonpolar solvents like benzene (B151609) and toluene (B28343) and sparingly soluble in polar solvents.[3] This suggests a similar trend for this compound.

Furthermore, 2,4,6-Triiodophenol, which has a hydroxyl group instead of a methoxy group, is described as poorly soluble in water, somewhat soluble in alcohols (ethanol, propanol), acetone, and diethyl ether, and very soluble in halogenated solvents like chloroform (B151607) and dichloromethane.[4] This suggests that this compound is likely to be soluble in chlorinated solvents and ethers.

Based on these observations, a qualitative solubility profile can be inferred:

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | Based on the high solubility of the analogous 2,4,6-Triiodophenol in chloroform and dichloromethane.[4] |

| (e.g., Dichloromethane, Chloroform) | ||

| Aromatic Hydrocarbons | Moderate to High | Based on the good solubility of 1,3,5-Triiodobenzene in benzene and toluene.[3] |

| (e.g., Toluene, Benzene) | ||

| Ethers | Moderate | Based on the partial solubility of 2,4,6-Triiodophenol in diethyl ether.[4] |

| (e.g., Diethyl Ether, THF) | ||

| Ketones | Moderate | Based on the partial solubility of 2,4,6-Triiodophenol in acetone.[4] |

| (e.g., Acetone) | ||

| Alcohols | Low to Moderate | Based on the partial solubility of 2,4,6-Triiodophenol in ethanol (B145695) and propanol.[4] The large, nonpolar tri-iodo-benzene structure likely limits solubility in polar alcohols. |

| (e.g., Methanol, Ethanol) | ||

| Polar Aprotic Solvents | High (in DMSO) | Experimentally determined to be highly soluble in DMSO.[2] |

| (e.g., DMF, Acetonitrile) | ||

| Water | Very Low | Expected to be practically insoluble due to its large, nonpolar, hydrophobic structure. |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

For precise quantitative solubility data in a specific solvent, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid compound.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or sealed ampoules

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

-

Vortex mixer

-

Spatula

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3. Calculation of Solubility:

-

Mass of the empty vial: M_vial

-

Mass of the vial + filtered saturated solution: M_solution

-

Mass of the vial + dried solute: M_solute

-

Mass of the dissolved solute: M_dissolved = M_solute - M_vial

-

Mass of the solvent: M_solvent = M_solution - M_solute

-

Solubility ( g/100 g solvent): (M_dissolved / M_solvent) * 100

-

Solubility (mg/mL): (M_dissolved * 1000) / (Volume of filtered solution in mL)

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Plausible Synthesis Pathway for this compound

As no specific signaling pathways involving this compound are prominently documented, a diagram illustrating its likely synthesis provides a relevant logical relationship for the target audience. A common route would involve the iodination of 2-methoxyaniline followed by a Sandmeyer reaction.

Caption: A potential synthetic route to this compound.

References

An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of 1,3,5-Triiodo-2-methoxybenzene (CAS No. 63238-41-5). While a definitive historical account of its initial synthesis remains elusive in readily available literature, this document outlines the most probable historical synthetic pathways based on established chemical principles and analogous reactions from the early 20th century. The guide details its crucial role as a pharmaceutical intermediate, particularly in the development of X-ray contrast media. Furthermore, it consolidates available physicochemical and spectroscopic data and presents a detailed, inferred experimental protocol for its synthesis, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a heavily substituted aromatic compound that has found a significant niche in the field of medicinal chemistry. Its high iodine content makes it a valuable building block for the synthesis of radiopaque agents used in diagnostic imaging. The strategic placement of the methoxy (B1213986) group and three iodine atoms on the benzene (B151609) ring influences its chemical reactivity and physical properties, making it a subject of interest for synthetic chemists. This guide aims to provide a thorough understanding of this compound, from its likely historical origins to its modern applications.

Discovery and Historical Context

While the exact date and discoverer of this compound are not explicitly documented in readily accessible historical records, its synthesis can be contextualized within the broader history of aromatic iodination chemistry. The late 19th and early 20th centuries saw significant advancements in the understanding of electrophilic aromatic substitution reactions.

Direct iodination of aromatic compounds was known to be challenging due to the low electrophilicity of iodine and the reversible nature of the reaction.[1] A significant breakthrough was the work of Brenans in 1901, who developed a method for the direct iodination of anisole (B1667542) to p-iodoanisole using mercuric oxide and iodine.[1] This laid the groundwork for further exploration of iodinating activated aromatic systems.

The Sandmeyer reaction, discovered in 1884, provided a reliable indirect method for introducing iodine into an aromatic ring via the diazotization of an aromatic amine followed by treatment with an iodide salt. This became a cornerstone of aromatic iodide synthesis. Given the ortho-para directing nature of the methoxy group in 2-methoxyaniline (2-anisidine), it is highly probable that the initial synthesis of this compound was achieved through a pathway involving the exhaustive iodination of 2-methoxyaniline, followed by a Sandmeyer-type deamination of the resulting tri-iodinated aniline.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 63238-41-5 | [1][2][3][4] |

| Molecular Formula | C₇H₅I₃O | [5][6][7] |

| Molecular Weight | 485.83 g/mol | [5][6] |

| Purity | 98% (typical commercial) | [3][8] |

Experimental Protocols

While a specific historical experimental protocol for the synthesis of this compound is not available, a plausible and detailed multi-step synthesis can be inferred from established methodologies for analogous compounds. The proposed pathway begins with the iodination of 2-methoxyaniline, followed by the removal of the amino group via a Sandmeyer-type reaction.

Inferred Synthesis of 2,4,6-Triiodo-2-methoxyaniline

This procedure is adapted from general methods for the iodination of activated aromatic rings.

Materials:

-

2-Methoxyaniline (2-anisidine)

-

Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., H₂O₂, HNO₃)

-

Suitable solvent (e.g., glacial acetic acid, ethanol)

-

Sodium bicarbonate or other base for neutralization

Procedure:

-

Dissolve 2-methoxyaniline in a suitable solvent in a reaction vessel equipped with a stirrer and a cooling bath.

-

Slowly add a solution of the iodinating agent (e.g., three equivalents of iodine monochloride) to the reaction mixture while maintaining a low temperature to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it into a solution of sodium bisulfite to remove any excess iodine.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate, which will precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-Triiodo-2-methoxyaniline.

Inferred Synthesis of this compound via Sandmeyer-type Reaction

This protocol is based on the well-established Sandmeyer reaction for the deamination of aromatic amines.

Materials:

-

2,4,6-Triiodo-2-methoxyaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Reducing agent (e.g., hypophosphorous acid (H₃PO₂), ethanol)

-

Ice

-

Sodium hydroxide (B78521) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diazotization:

-

Suspend 2,4,6-Triiodo-2-methoxyaniline in a mixture of the chosen acid and water in a beaker cooled in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension with vigorous stirring. The addition rate should be controlled to keep the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Deamination:

-

In a separate flask, prepare the reducing agent. For example, if using hypophosphorous acid, it should be pre-cooled.

-

Slowly add the cold diazonium salt solution to the reducing agent with stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to stand for several hours or overnight to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

-

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its synthesis follows a logical experimental workflow that can be visualized.

Caption: Inferred synthetic pathway for this compound.

Conclusion

This compound stands as a testament to the enduring utility of classical organic synthesis in modern science. While the specifics of its initial discovery are not prominently recorded, its likely synthesis through well-established iodination and deamination reactions highlights the ingenuity of early 20th-century chemists. Its continued importance as a precursor for X-ray contrast agents underscores the critical role of fundamental organic chemistry in the development of advanced medical technologies. This guide provides a consolidated resource for researchers, offering insights into the history, properties, and synthesis of this important chemical entity.

References

- 1. This compound | CAS#:63238-41-5 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. CAS 77770-09-3: 5-Iodo-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1,3,5-Triiodo-2-methoxybenzene (CAS No. 63238-41-5). This document consolidates known data on its chemical and physical properties, outlines a plausible synthetic approach based on established chemical principles, and discusses its primary application as a key intermediate in the development of pharmaceuticals.

Core Concepts

This compound is a heavily halogenated aromatic ether. Its molecular structure, featuring three iodine atoms and a methoxy (B1213986) group on a benzene (B151609) ring, imparts a high molecular weight and specific chemical reactivity. The principal interest in this compound lies in its role as a precursor for the synthesis of X-ray contrast media, where the high iodine content is essential for enhancing image contrast in diagnostic radiology.[1] It is also utilized in research settings for radiolabeling and the development of other imaging agents.[1]

Chemical and Physical Properties

While specific experimental data for this compound is limited in the available literature, the fundamental properties and data for related compounds are summarized below. It is important to note that the data for analogous compounds are provided for estimation and comparative purposes only.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3,5-Triiodobenzene (for comparison) | 1,3,5-Trimethoxybenzene (for comparison) |

| CAS Number | 63238-41-5[2] | 626-44-8 | 621-23-8 |

| Molecular Formula | C₇H₅I₃O[3] | C₆H₃I₃ | C₉H₁₂O₃ |

| Molecular Weight | 485.83 g/mol [3] | 455.80 g/mol | 168.19 g/mol |

| Melting Point | Not available | 184.2 °C | 50-53 °C |

| Boiling Point | Not available | 381.91 °C (rough estimate) | 255 °C |

| Solubility | Soluble in DMSO.[4] An in-vivo formulation uses 10% DMSO and 90% corn oil.[4] | Slightly soluble in Chloroform and Methanol (heated). | Soluble in Methanol, Ether, Ethanol, Benzene. Insoluble in water. |

| Purity | 98% (commercially available)[2] | - | ≥99% (commercially available) |

Table 2: Spectroscopic Data of Related Compounds (for reference)

| Compound | ¹H NMR | ¹³C NMR | IR Spectrum | Mass Spectrum |

| 1,3,5-Trimethoxybenzene | δ 3.88 (9H, s) (400 MHz, CDCl₃)[5] | δ 60.9, 110.3, 155.1 (100 MHz, CDCl₃)[5] | Available[6] | Available[7] |

| 1,3,5-Tribromo-2-methoxybenzene | Available[8] | Not available | Not available | Not available |

| 1,3,5-Trichloro-2-methoxybenzene | Not available | Not available | Available[9] | Available[10] |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the direct iodination of a suitable precursor. Research on the iodination of substituted benzenes suggests that reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl), are effective for introducing iodine atoms onto an aromatic ring.[11][12]

Below is a generalized, hypothetical protocol for the synthesis of a tri-iodinated methoxybenzene derivative, which would require optimization and validation for the specific synthesis of this compound.

Hypothetical Experimental Protocol: Iodination of a Methoxybenzene Derivative

-

Reaction Setup: A solution of the starting material (e.g., a di-iodo-2-methoxybenzene derivative) is prepared in a suitable solvent, such as acetic acid or a chlorinated solvent, in a reaction vessel equipped with a stirrer and a means to control the temperature.

-

Reagent Addition: An iodinating agent, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS), is added portion-wise to the reaction mixture. A catalyst, if required, would also be introduced at this stage.

-

Reaction Conditions: The reaction is stirred at a controlled temperature for a specific duration. The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) to remove any unreacted iodine.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product would then be purified by a suitable method, such as recrystallization or column chromatography.

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of non-ionic X-ray contrast agents.[3] The high atomic number of iodine provides excellent X-ray attenuation, which is fundamental for visualizing blood vessels and organs in various diagnostic procedures. The methoxy group can be a site for further chemical modification to attach solubilizing groups, which are necessary to ensure the high water solubility and low osmolality of the final contrast agent, thereby reducing side effects and improving patient tolerance.

While no specific signaling pathways involving this compound have been identified in the literature, the broader class of iodinated contrast media is known to have biological effects. However, these are generally considered off-target effects related to the high concentrations used in imaging procedures rather than specific receptor-mediated signaling.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, particularly for the development of diagnostic imaging agents. While its fundamental chemical identity is established, there is a notable lack of detailed, publicly available experimental data regarding its precise physical properties, a validated synthesis protocol, and its specific biological interactions. The information provided in this guide, compiled from the available literature and inferred from related compounds, serves as a foundational resource for researchers and developers working with this important chemical intermediate. Further experimental investigation is warranted to fully characterize this compound and optimize its use in the synthesis of next-generation medical imaging agents.

References

- 1. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. 1,3,5-Trimethoxybenzene(621-23-8) IR Spectrum [chemicalbook.com]

- 7. 1,3,5-Trimethoxybenzene(621-23-8) MS [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1,3,5-trichloro-2-methoxy- [webbook.nist.gov]

- 10. Benzene, 1,3,5-trichloro-2-methoxy- [webbook.nist.gov]

- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Triiodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,3,5-Triiodo-2-methoxybenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients and contrast media.[1] Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Chemical Structure and Properties

-

IUPAC Name: this compound

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 2H | Ar-H |

| ~3.9 - 4.1 | s | 3H | O-CH₃ |

Prediction based on the analysis of similar iodinated and methoxy-substituted benzene (B151609) derivatives.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OCH₃ |

| ~140 | C -H |

| ~90 | C -I |

| ~60 | O-C H₃ |

Prediction based on the analysis of similar iodinated and methoxy-substituted benzene derivatives.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H (aromatic) stretch |

| 2950-2850 | Medium | C-H (methyl) stretch |

| 1550-1450 | Medium-Strong | C=C (aromatic) stretch |

| 1250-1200 | Strong | C-O (asymmetric) stretch |

| 1050-1000 | Strong | C-O (symmetric) stretch |

| Below 600 | Medium | C-I stretch |

Prediction based on characteristic vibrational frequencies of functional groups in similar molecules.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 486 | High | [M]⁺ (Molecular ion) |

| 471 | Medium | [M-CH₃]⁺ |

| 359 | High | [M-I]⁺ |

| 232 | Medium | [M-2I]⁺ |

| 105 | Low | [M-3I]⁺ |

Predicted fragmentation pattern based on the stability of resulting ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electrospray ionization (ESI) can also be used.[6][7]

-

GC-MS Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the solution into the GC, which separates the compound from any impurities.

-

The separated compound is then introduced into the mass spectrometer.

-

-

ESI-MS Protocol:

-

Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Care should be taken when using formic acid as a mobile phase additive in LC/MS analyses, as it can induce deiodination.[6]

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-600).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for this compound. Researchers are encouraged to use this information as a starting point for their experimental work and to obtain experimental data for final confirmation.

References

- 1. This compound [myskinrecipes.com]

- 2. 63238-41-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:63238-41-5 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,3,5-Triiodo-2-methoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-triiodo-2-methoxybenzene as a versatile building block in organic synthesis. The unique trifunctional nature of this reagent, combined with the directing effect of the methoxy (B1213986) group, makes it a valuable precursor for the synthesis of complex molecular architectures, including polyphenylene dendrimers and intermediates for X-ray contrast agents.

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions. The three iodine atoms can be sequentially or simultaneously substituted, offering a pathway to highly functionalized aromatic compounds. The methoxy group can influence the regioselectivity of these reactions.

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to substituted alkynylarenes. This compound can undergo mono-, di-, or tri-alkynylation depending on the reaction conditions and stoichiometry of the reagents.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound (1 eq.) | Phenylacetylene (B144264) (1.1 eq.) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene (B28343) | 70 | 12 | 85-95 (Mono-adduct) |

| 2 | This compound (1 eq.) | Phenylacetylene (2.2 eq.) | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | Toluene | 90 | 24 | 70-80 (Di-adduct) |

| 3 | This compound (1 eq.) | Phenylacetylene (3.3 eq.) | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | DMF | 110 | 48 | 50-60 (Tri-adduct) |

Experimental Protocol: Mono-Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (486 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

-

Add anhydrous toluene (20 mL) and freshly distilled triethylamine (5 mL) via syringe.

-

To the stirred suspension, add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the mono-alkynylated product.

Caption: Experimental workflow for the mono-Sonogashira coupling.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids to generate highly substituted biaryl and terphenyl derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound (1 eq.) | Phenylboronic acid (1.2 eq.) | Pd(PPh₃)₄ (3) | K₂CO₃ (2 eq.) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 80-90 (Mono-adduct) |

| 2 | This compound (1 eq.) | Phenylboronic acid (2.4 eq.) | Pd(PPh₃)₄ (6) | K₂CO₃ (4 eq.) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 65-75 (Di-adduct) |

| 3 | This compound (1 eq.) | Phenylboronic acid (3.6 eq.) | Pd(PPh₃)₄ (9) | K₂CO₃ (6 eq.) | Toluene/EtOH/H₂O (4:1:1) | 100 | 48 | 45-55 (Tri-adduct) |

Experimental Protocol: Mono-Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol (B145695), and Water

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (486 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in a mixture of toluene (16 mL), ethanol (4 mL), and water (4 mL).

-

Add K₂CO₃ (276 mg, 2.0 mmol) to the mixture.

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the reaction mixture under an argon atmosphere.

-

Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the mono-arylated product.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis of Polyphenylene Dendrimers

This compound can serve as a C₃-symmetric core for the divergent synthesis of polyphenylene dendrimers. The three iodo groups provide reactive sites for the attachment of dendrons, typically through iterative Sonogashira or Suzuki-Miyaura coupling reactions.

Proposed Synthetic Strategy (Divergent Approach):

This protocol outlines a generalized divergent approach for the synthesis of a first-generation (G1) polyphenylene dendrimer using a Sonogashira coupling followed by a Diels-Alder reaction.

Experimental Protocol: Synthesis of a G1 Dendrimer Core

Step 1: Tris-alkynylation of the Core

-

Perform a Sonogashira coupling of this compound (1.0 eq.) with an excess of a terminal alkyne bearing a protected reactive group (e.g., (trimethylsilyl)acetylene, 3.3 eq.). Use conditions similar to those described in Table 1, Entry 3, with an extended reaction time to ensure complete substitution.

-

After purification, deprotect the terminal alkynes (e.g., using K₂CO₃ in methanol (B129727) for TMS deprotection) to yield the tris-ethynyl core.

Step 2: Diels-Alder Cycloaddition

-

The tris-ethynyl core is then reacted with a suitable diene, such as a tetraphenylcyclopentadienone (B147504) derivative, in a [4+2] cycloaddition reaction.

-

Typically, the reaction is carried out in a high-boiling solvent like diphenyl ether at elevated temperatures (e.g., 250 °C) for several hours.

-

The resulting G1 dendrimer is purified by precipitation and column chromatography.

Caption: Divergent synthesis strategy for a G1 polyphenylene dendrimer.

Intermediate for X-ray Contrast Agents

The high iodine content of this compound makes it a potential precursor for the synthesis of iodinated X-ray contrast agents.[1] The core structure of many contrast agents is a tri-iodinated benzene (B151609) ring. While direct synthesis from this compound is not widely reported, a plausible synthetic route would involve the conversion of the methoxy group to a functionality that allows for the attachment of solubilizing side chains, a key feature of modern contrast media.

Proposed Synthetic Pathway:

A hypothetical pathway could involve the demethylation of the methoxy group to a phenol, followed by functionalization to introduce amide or other hydrophilic groups.

Experimental Protocol: Demethylation of this compound

Materials:

-

This compound

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere and low-temperature reactions

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (486 mg, 1.0 mmol) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting 2,4,6-triiodophenol (B146134) by column chromatography or recrystallization. This intermediate can then be further functionalized.

Caption: Proposed synthetic pathway to an X-ray contrast agent precursor.

References

The Strategic Utility of 1,3,5-Triiodo-2-methoxybenzene in the Synthesis of Complex Molecular Architectures

For Immediate Release:

Shanghai, China – December 5, 2025 – 1,3,5-Triiodo-2-methoxybenzene, a highly functionalized aromatic compound, is emerging as a versatile building block for the construction of intricate molecular structures. Its unique substitution pattern, featuring three reactive iodine atoms and an activating methoxy (B1213986) group, provides a powerful scaffold for advanced organic synthesis. This document outlines key applications and detailed experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in creating complex molecules such as dendrimers, macrocycles, and potential pharmaceutical intermediates.

Introduction

This compound is a derivative of phloroglucinol, offering a C3-symmetric platform for regioselective functionalization. The presence of three iodine atoms allows for sequential or simultaneous cross-coupling reactions, enabling the precise installation of various substituents. The electron-donating methoxy group can influence the reactivity of the aromatic core, making this compound a valuable tool in the synthesis of novel organic materials and potential therapeutic agents. One of the notable applications of poly-iodinated aromatic compounds is in the development of X-ray contrast media, where the high iodine content is essential for imaging.[1][2]

Key Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental to the formation of carbon-carbon bonds, allowing for the construction of complex aryl-aryl and aryl-alkynyl frameworks.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. While specific literature on the Suzuki-Miyaura coupling of this compound is limited, protocols for analogous poly-iodinated aromatic compounds can be adapted. The reaction is expected to proceed regioselectively at the less sterically hindered iodine positions (C1 and C3). By controlling the stoichiometry of the boronic acid, it is possible to achieve mono-, di-, or tri-substituted products.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. Research on 5-substituted-1,2,3-triiodobenzenes has demonstrated that these reactions proceed with high regioselectivity, favoring the terminal C-I bonds.[3] This selectivity is crucial for the controlled, stepwise synthesis of complex structures. The reaction tolerates a wide range of functional groups, making it a valuable tool in modern organic synthesis.[4][5][6]

Synthesis of Dendrimers and Macrocycles

The trifunctional nature of this compound makes it an ideal core for the synthesis of dendrimers and macrocycles.[7][8][9][10] Through sequential cross-coupling reactions, successive generations of dendritic wedges can be attached to the central aromatic ring, leading to the formation of highly branched, monodisperse macromolecules. Similarly, intramolecular coupling reactions can be employed to generate macrocyclic structures with potential applications in host-guest chemistry and drug delivery.[11][12][13][14]

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol outlines a general procedure for the mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene (B28343) (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add potassium phosphate (3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.